4,5-dimethoxy-2-nitro-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
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Description
4,5-dimethoxy-2-nitro-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C20H19N5O6S2 and its molecular weight is 489.52. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Transformations
Thiadiazole Dimerization
The synthesis of 1,2,4-thiadiazoles through the dimerization of primary thioamides, including those with complex aromatic structures similar to the compound , highlights innovative methodologies in creating biologically active heterocycles (Chauhan et al., 2018). This method proceeds smoothly at room temperature, offering an efficient route to desired products with excellent yields.
Oxidative Dimerization
Another approach for synthesizing 1,2,4-thiadiazoles involves the oxidative dimerization of primary thioamides, catalyzed by phosphovanadomolybdic acids. This technique efficiently yields 3,5-disubstituted 1,2,4-thiadiazoles from various thioamides, including aromatic and aliphatic ones, showcasing a broad applicability in heterocyclic chemistry (Yajima et al., 2014).
Biological Activities
Nematocidal Activity
Research on novel 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide groups revealed significant nematocidal activities. Compounds structurally related to the query chemical showed promising lead characteristics for the development of nematicides, indicating a potential application in agriculture or parasite control (Liu et al., 2022).
Corrosion Inhibition
Benzothiazole derivatives, which share a similar heterocyclic framework with the queried compound, have been studied for their corrosion inhibiting effects on steel in acidic solutions. These studies contribute to the understanding of how such compounds can be applied in materials science to protect metals from corrosion, suggesting an industrial application of thiadiazole derivatives (Hu et al., 2016).
Properties
IUPAC Name |
4,5-dimethoxy-N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O6S2/c1-11-5-4-6-12(7-11)21-17(26)10-32-20-24-23-19(33-20)22-18(27)13-8-15(30-2)16(31-3)9-14(13)25(28)29/h4-9H,10H2,1-3H3,(H,21,26)(H,22,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYNMHSHBWZYMDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=C(C=C3[N+](=O)[O-])OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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